
5-Diazenyl-1-methyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Diazenyl-1-methyl-1H-tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The high nitrogen content of tetrazoles makes them of interest in various fields, including medicinal chemistry, material science, and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Diazenyl-1-methyl-1H-tetrazole typically involves the reaction of 1-methyl-1H-tetrazole with diazonium salts. One common method includes the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, which then reacts with 1-methyl-1H-tetrazole under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Diazenyl-1-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Diazenyl-1-methyl-1H-tetrazole is used as a building block in organic synthesis.
Biology and Medicine: The compound’s high nitrogen content and stability make it a candidate for drug development. It can act as a bioisosteric replacement for carboxylic acids in medicinal chemistry, enhancing the pharmacokinetic properties of drugs .
Industry: In the industrial sector, this compound is used in the synthesis of energetic materials and explosives.
Wirkmechanismus
The mechanism of action of 5-Diazenyl-1-methyl-1H-tetrazole involves its interaction with molecular targets through its diazenyl and tetrazole moieties. The diazenyl group can participate in redox reactions, while the tetrazole ring can engage in hydrogen bonding and coordination with metal ions. These interactions can modulate biological pathways and enhance the compound’s efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-tetrazole: A simpler tetrazole derivative used in similar applications.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position, offering diverse chemical and biological properties
Uniqueness: 5-Diazenyl-1-methyl-1H-tetrazole is unique due to its diazenyl group, which imparts distinct redox properties and reactivity. This makes it valuable in applications requiring specific redox behavior and stability .
Eigenschaften
CAS-Nummer |
676486-27-4 |
|---|---|
Molekularformel |
C2H4N6 |
Molekulargewicht |
112.09 g/mol |
IUPAC-Name |
(1-methyltetrazol-5-yl)diazene |
InChI |
InChI=1S/C2H4N6/c1-8-2(4-3)5-6-7-8/h3H,1H3 |
InChI-Schlüssel |
WCQFUWVIUKWHDE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


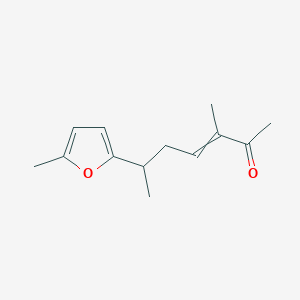
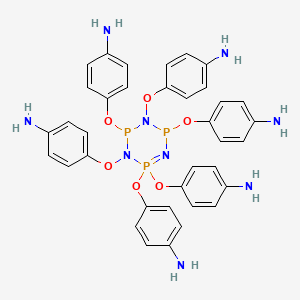
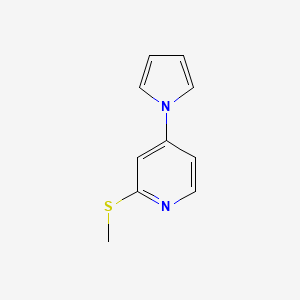
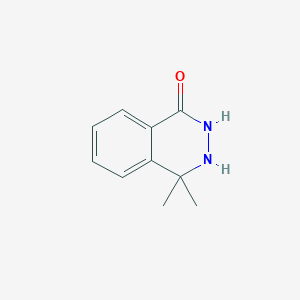
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)

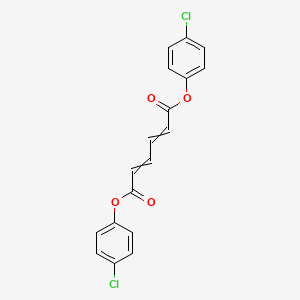

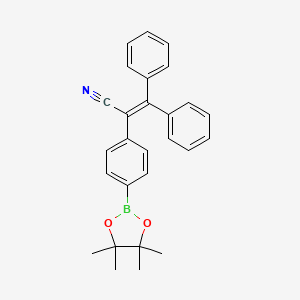
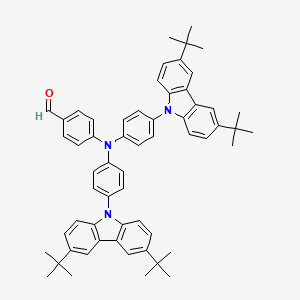

![4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one](/img/structure/B12520034.png)

